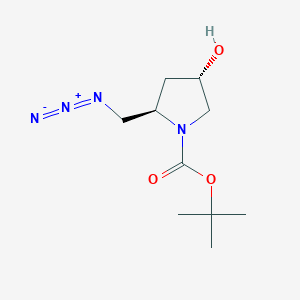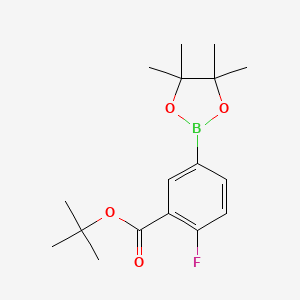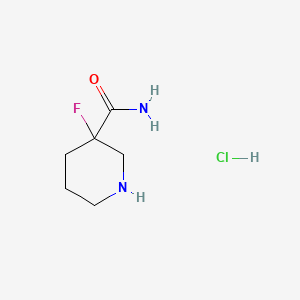amino}methyl)-6-methylphenol CAS No. 3534-81-4](/img/structure/B13459352.png)
4-Chloro-2-({[(2-hydroxy-3-methylphenyl)methyl](methyl)amino}methyl)-6-methylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-({(2-hydroxy-3-methylphenyl)methylamino}methyl)-6-methylphenol is an organic compound with a complex structure that includes a chloro-substituted phenol ring and an amino-methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-({(2-hydroxy-3-methylphenyl)methylamino}methyl)-6-methylphenol typically involves multiple steps. One common method includes the reaction of 2-hydroxy-3-methylbenzylamine with 4-chloro-6-methylphenol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide and a solvent like ethanol. The mixture is heated to facilitate the reaction, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to maintain optimal reaction conditions and improve yield. Additionally, the use of catalysts and automated purification systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
4-Chloro-2-({(2-hydroxy-3-methylphenyl)methylamino}methyl)-6-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary amines and other reduced forms.
Substitution: Various substituted phenols and amines.
科学的研究の応用
4-Chloro-2-({(2-hydroxy-3-methylphenyl)methylamino}methyl)-6-methylphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Chloro-2-({(2-hydroxy-3-methylphenyl)methylamino}methyl)-6-methylphenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their function. The amino-methyl group can also interact with biological molecules, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
4-Chloro-3-methylphenol: A simpler compound with similar structural features but lacking the amino-methyl group.
4-Chloro-2-methylphenol: Another related compound with a different substitution pattern on the phenol ring.
Uniqueness
4-Chloro-2-({(2-hydroxy-3-methylphenyl)methylamino}methyl)-6-methylphenol is unique due to its combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
3534-81-4 |
|---|---|
分子式 |
C17H20ClNO2 |
分子量 |
305.8 g/mol |
IUPAC名 |
4-chloro-2-[[(2-hydroxy-3-methylphenyl)methyl-methylamino]methyl]-6-methylphenol |
InChI |
InChI=1S/C17H20ClNO2/c1-11-5-4-6-13(16(11)20)9-19(3)10-14-8-15(18)7-12(2)17(14)21/h4-8,20-21H,9-10H2,1-3H3 |
InChIキー |
SEQPALHQCJBUCE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)CN(C)CC2=C(C(=CC(=C2)Cl)C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rac-tert-butyl (1R,6R,8R)-8-hydroxy-2-oxa-5-azabicyclo[4.2.0]octane-5-carboxylate](/img/structure/B13459278.png)
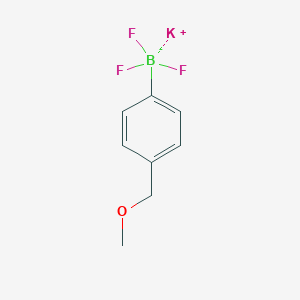



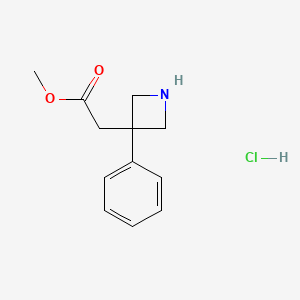

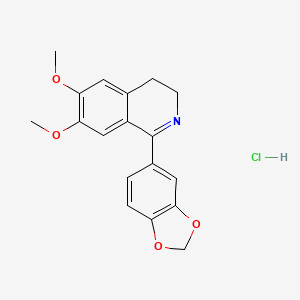

![Tert-butyl 1-(hydroxymethyl)-5-(4-methoxyphenyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13459328.png)
